B1577105 Palustrin-RA peptide precursor

Palustrin-RA peptide precursor

Cat. No.: B1577105
Attention: For research use only. Not for human or veterinary use.
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Description

The Palustrin-RA peptide precursor is a synthetic, high-purity peptide sequence (Thr-Met-Lys-Lys-Ser-Leu-Leu-Leu-Leu-Phe-Phe-Ile-Gly-Thr-Ile-Ser-Leu-Ser-Leu-Cys) with a length of 20 amino acids . It serves as the foundational molecule for the production of antimicrobial peptides (AMPs), which are a promising class of next-generation antibiotics noted for their broad-spectrum activity and potential to combat multi-drug resistant pathogens . This precursor is derived from the skin secretions of the golden crossband frog ( Odorrana andersonii ), a source renowned for its diversity of host defense peptides . Peptides from the palustrin family are a key area of investigation in antimicrobial research. They are part of the innate immune response in frogs and are characterized by their cationic and amphipathic nature, which allows them to interact with and disrupt microbial membranes . The therapeutic value of such peptides is significant, as their mechanism of action—often involving rapid membrane disruption—makes it difficult for bacteria to develop resistance . Research into palustrin peptides, including their active core fragments, aims to overcome development bottlenecks like toxicity and high synthesis costs, paving the way for new therapeutic agents . Supplied as a lyophilized powder with a high purity of 97.4% as determined by HPLC, this precursor is an essential tool for researchers in the fields of immunology, pharmacology, and antibiotic discovery . It is ideal for studies focused on the biosynthesis, processing, and structure-activity relationships of amphibian-derived AMPs. All products are for Research Use Only and are not intended for diagnostic or therapeutic applications.

Properties

bioactivity

Antimicrobial

sequence

PMKKSLLLLFFIGTISLSLC

Origin of Product

United States

Ii. Genetic and Genomic Architecture of Palustrin Ra Peptide Precursor

Gene Identification and Cloning

The initial identification and characterization of the Palustrin-RA peptide precursor have been achieved through molecular cloning techniques, which allow for the isolation and sequencing of its corresponding gene.

The genetic sequences encoding for palustrin peptide precursors are typically elucidated from cDNA libraries constructed from the skin secretions of various frog species. nih.govscienceopen.com A common and effective method employed for this purpose is the 'shotgun' cloning strategy. nih.govscienceopen.com This process begins with the isolation of messenger RNA (mRNA) from the frog's skin secretion. scienceopen.com This isolated mRNA is then used as a template for reverse transcription to synthesize the first strand of complementary DNA (cDNA). scienceopen.com

Following the creation of a cDNA library, techniques such as the 3'- and 5'-Rapid Amplification of cDNA Ends (RACE) are utilized to obtain the full-length nucleotide sequence of the precursor's cDNA. scienceopen.com For instance, in the study of palustrin-2LTb, a peptide closely related to the palustrin family, a SMART-RACE kit was used with a specific set of primers to clone the precursor-encoding cDNA. nih.govscienceopen.com The resulting nucleotide sequences are then deposited in genetic databases, such as GenBank, for public access and further analysis. nih.govscienceopen.com This methodology has been successfully applied to identify various palustrin precursors, including prepropalustrin-2CE3 from the Chinese brown frog Rana chensinensis. nih.gov

Once the full-length cDNA sequence is obtained, bioinformatic analysis is performed to identify the open reading frame (ORF). The ORF is the portion of the cDNA that codes for the amino acid sequence of the precursor protein. nih.govscienceopen.com Analysis of palustrin precursor ORFs reveals a highly conserved, multi-domain architecture. nih.govnih.gov This typically consists of a signal peptide, an N-terminal acidic spacer, the mature peptide, and sometimes additional C-terminal residues. nih.govnih.gov For example, the ORF of the palustrin-2LTb precursor encodes a protein that includes a 22-residue signal peptide, a 19-residue acidic region, and the 31-residue mature peptide. nih.govscienceopen.com

Table 1: Example of Open Reading Frame (ORF) Components for Palustrin-2LTb Precursor
ComponentNumber of Amino Acid ResiduesFunction
Signal Peptide22Directs the precursor to the secretory pathway
Acidic Spacer Region19May be involved in precursor processing
Mature Peptide31The final, biologically active antimicrobial peptide

Precursor Gene Organization

The gene encoding the this compound is organized into distinct regions, each coding for a specific functional domain of the resulting propeptide. This conserved structure is characteristic of many antimicrobial peptide precursors found in amphibians. nih.govnih.gov

The 5'-end of the open reading frame contains the region encoding a signal peptide. nih.govnih.gov This sequence, typically around 22 amino acids in length, is highly hydrophobic. nih.govscienceopen.com The primary function of the signal peptide is to direct the nascent polypeptide chain into the endoplasmic reticulum, initiating its entry into the secretory pathway for eventual processing and secretion from the cell. nih.govnih.gov This N-terminal sequence is cleaved from the precursor protein during its translocation across the endoplasmic reticulum membrane. nih.govscienceopen.com

Following the signal peptide region, the gene encodes an N-terminal acidic spacer domain. nih.govnih.gov This domain is characterized by a high content of acidic amino acid residues, such as aspartic acid and glutamic acid. nih.govscienceopen.com In the case of the palustrin-2LTb precursor, this acidic region consists of 19 amino acids. nih.govscienceopen.com While its exact function is not fully elucidated, it is believed to play a role in the correct folding and processing of the precursor protein. It may also protect the host organism from the antimicrobial activity of the mature peptide until it is secreted.

The central and most critical part of the precursor gene is the region that encodes the core, or mature, antimicrobial peptide. nih.govnih.gov This sequence defines the primary structure of the final, biologically active Palustrin-RA peptide. nih.gov This region is flanked by processing sites, often a Lys-Arg pair, which are recognized by cellular proteases that cleave the mature peptide from the precursor. nih.gov The resulting peptide, in the case of palustrin-2ISb, consists of 36 amino acid residues and often includes a characteristic "Rana box" cyclic domain. nih.gov

Table 2: Organization of Palustrin Peptide Precursor Protein
DomainLocationKey Characteristics
Signal PeptideN-terminusHydrophobic; targets protein for secretion. nih.govnih.gov
N-Terminal Acidic SpacerFollowing Signal PeptideRich in acidic residues. nih.govnih.gov
Core (Mature) PeptideC-terminal to SpacerBiologically active antimicrobial sequence. nih.gov

Processing Site Motifs (e.g., Lys-Arg)

The biosynthesis of the mature Palustrin-RA peptide requires the initial translation of a larger precursor protein, often referred to as a prepropeptide. This precursor undergoes a series of post-translational modifications, including the crucial step of proteolytic cleavage to release the active peptide. This cleavage occurs at specific, recognizable amino acid sequences known as processing site motifs.

In the case of precursors belonging to the palustrin family, a classic dibasic cleavage site is frequently utilized. Research on a closely related peptide, palustrin-2ISb, isolated from the endangered frog Odorrana ishikawae, revealed that the cloned cDNA encoding its precursor protein contained a Lys-Arg (Lysine-Arginine) processing site. nih.gov This motif is a canonical signal for proprotein convertases, a family of endoproteases that cleave precursor proteins at the carboxyl side of basic amino acid pairs. The presence of this Lys-Arg site immediately upstream of the mature peptide sequence ensures the precise enzymatic release of the functional antimicrobial peptide from its inactive precursor form. nih.gov

MotifAmino Acid SequenceFunction
Dibasic Cleavage SiteLys-Arg (K-R)Serves as a recognition and cleavage site for proprotein convertases, facilitating the liberation of the mature peptide from the precursor.

Transcriptomic Analysis and Gene Expression Studies

Transcriptomics, the study of the complete set of RNA transcripts in a cell or organism, has become an invaluable tool for discovering and characterizing novel antimicrobial peptides, including Palustrin-RA precursors.

High-throughput RNA sequencing (RNA-seq) of tissues known to be rich in AMPs, such as amphibian skin, allows for the large-scale identification of genes encoding these defense molecules. By assembling and analyzing the transcriptomes of various amphibian species, researchers can identify putative AMP precursor sequences through homology searches against known peptide databases. nih.govuvic.ca

Bioinformatic pipelines, such as rAMPage, have been developed to systematically mine these transcriptomic datasets. nih.gov In one such study, analysis of the transcriptome from the dark-spotted frog, Pelophylax nigromaculatus, led to the identification of a peptide precursor, designated PeNi14. This precursor was found to have a 90% sequence identity to palustrin-2HB1, demonstrating the efficacy of comparative transcriptomics in identifying new members of the palustrin family. nih.gov This approach allows for rapid, large-scale discovery of novel peptide sequences without the need for traditional, labor-intensive peptide purification methods. uvic.ca

Study FindingOrganismMethodologyIdentified PeptideHomology
Identification of Palustrin-like precursorPelophylax nigromaculatus (dark-spotted frog)Transcriptome sequencing and analysis with rAMPage bioinformatic pipeline.PeNi1490% sequence identity to palustrin-2HB1. nih.gov

The gene encoding the this compound is primarily expressed in the granular glands of amphibian skin. mdpi.com These glands are specialized structures responsible for synthesizing and storing a cocktail of bioactive molecules, including AMPs, which are released onto the skin surface upon stimulation, such as in response to injury or stress. mdpi.com

Synthesis : The precursor is synthesized on ribosomes and translocated into the endoplasmic reticulum. It typically has a tripartite structure consisting of an N-terminal signal peptide, an acidic propeptide region, and the C-terminal domain of the mature, cationic peptide. mdpi.comias.ac.in

Processing : Within the secretory pathway, the signal peptide is cleaved, and the propeptide is excised by enzymes recognizing motifs like the Lys-Arg site.

Storage : The mature, biologically active peptide is stored in the granules of the skin glands, ready for rapid deployment as part of the amphibian's innate immune defense system. mdpi.com

This tissue-specific expression pattern underscores the role of Palustrin-RA as a key component of the first line of defense against pathogens at the skin interface.

Genetic Diversity and Allelic Variation of Palustrin Loci

The loci (the specific locations of genes on a chromosome) that encode amphibian antimicrobial peptides, including those for the palustrin family, are subject to significant evolutionary pressures, leading to considerable genetic diversity and allelic variation. This variation is a critical aspect of the host's ability to adapt to a constantly changing landscape of microbial pathogens.

While specific studies quantifying the nucleotide diversity at the Palustrin-RA locus are not extensively detailed in the available literature, patterns observed across amphibian AMP genes provide a strong framework for understanding its likely genetic characteristics. The gene region encoding the C-terminal mature peptide is known to be hyper-variable. ias.ac.in This high degree of variation results in a diverse arsenal (B13267) of peptides capable of targeting a wide range of microbes.

Furthermore, even the highly conserved N-terminal signal peptide region of AMP precursors shows evidence of evolutionary divergence. Studies comparing available cDNA sequences have identified at least three distinct motifs within the signal peptide, with each motif corresponding to a separate amphibian evolutionary lineage (Neobatrachia, Bombinatoridae, and Pipidae). researchgate.net This indicates that variation exists even in the more structurally constrained regions of the precursor gene. The presence of such variation across amphibian AMPs suggests that the Palustrin loci would also exhibit a high degree of genetic diversity and harbor multiple alleles within and between populations, reflecting an ongoing evolutionary arms race between the amphibian host and its microbial adversaries.

Iii. Biosynthesis and Post Translational Modifications of Palustrin Ra Peptide Precursor

Ribosomal Synthesis of the Linear Precursor Peptide

The initial step in the formation of Palustrin-RA is the ribosomal synthesis of its precursor protein. This process, known as translation, occurs on ribosomes, the cell's protein synthesis machinery. wikipedia.org The genetic blueprint for the precursor is encoded in a messenger RNA (mRNA) molecule, which is transcribed from the corresponding gene. nih.gov The ribosome moves along the mRNA, reading its nucleotide sequence in three-letter codons and recruiting corresponding aminoacyl-transfer RNAs (aa-tRNAs) to assemble a polypeptide chain amino acid by amino acid. uiuc.edu

The resulting linear precursor peptide for palustrins typically has a defined multi-domain architecture. nih.govnih.gov Cloning studies of related palustrin peptides, such as palustrin-2LTb and palustrin-2ISb, reveal a common structure that is inferred for the Palustrin-RA precursor. nih.govnih.gov This structure consists of:

A putative signal peptide at the N-terminus, which is typically around 22 amino acids long. nih.gov

An acidic spacer domain , rich in acidic amino acid residues. nih.gov

The mature peptide sequence , which will become the final active Palustrin-RA. nih.gov

A C-terminal processing site. nih.gov

This entire linear polypeptide is synthesized as a single chain before it undergoes further processing and modification. wikipedia.org

Table 1: Deduced Structure of the Linear Palustrin-RA Precursor Peptide

Domain Typical Length (Amino Acids) Primary Function
Signal Peptide ~22 Directs the precursor to the secretory pathway.
Acidic Spacer Domain ~19 Assists in proper folding and enzymatic recognition.
Mature Peptide Sequence Variable Forms the core of the final, active peptide.

Enzymatic Processing and Maturation Pathways

Following ribosomal synthesis, the linear Palustrin-RA precursor undergoes a cascade of enzymatic modifications to achieve its mature, active form. These modifications are critical for the peptide's final structure and function.

The N-terminal portion of the precursor, comprising the signal peptide and the acidic spacer domain, is collectively known as the leader peptide. The signal peptide's primary role is to guide the nascent polypeptide into the endoplasmic reticulum, initiating its journey through the cell's secretory pathway where the modifying enzymes reside. libretexts.org

The acidic spacer region that follows the signal peptide is crucial for subsequent processing steps. This domain is believed to play a role in preventing the premature activity of the peptide within the host cell and ensuring the precursor maintains a conformation that is recognizable by specific modifying enzymes. It acts as a recognition module, guiding the enzymes to the correct sites on the core peptide for subsequent tailoring and cleavage.

The transformation of the precursor's core peptide region into the mature Palustrin-RA requires a suite of modifying enzymes that exhibit high specificity. These enzymes recognize particular amino acid sequences or structural motifs within the core peptide. nih.gov A key conserved feature in the palustrin-2 family is a C-terminal heptapeptide (B1575542) domain known as the "Rana box". nih.govbiorxiv.org This region is a primary target for tailoring enzymes, particularly those responsible for cyclization. The specificity of these enzymes ensures that modifications, such as disulfide bond formation, occur only between the correct cysteine residues, which is essential for the peptide's structural integrity and biological activity.

The final step in maturation is the liberation of the mature peptide from the precursor. This is accomplished through proteolytic cleavage, a process where specific peptide bonds are broken by enzymes called proteases. libretexts.orgnih.gov In related palustrin precursors, a conserved Lys-Arg (Lysine-Arginine) processing site has been identified immediately preceding the mature peptide sequence. nih.gov

This dibasic amino acid pair is a canonical recognition site for a class of enzymes known as proprotein convertases. youtube.com The enzyme recognizes the Lys-Arg motif and cleaves the polypeptide chain immediately after the arginine residue. nih.gov This precise cleavage releases the mature Palustrin-RA peptide from the N-terminal leader peptide and any other C-terminal extensions, a critical step for its activation. nih.govlibretexts.org

Characterization of Post-Translational Modifications (PTMs)

Post-translational modifications are chemical alterations made to a protein after its synthesis, playing a key role in regulating protein folding and function. nih.govnih.gov For Palustrin-RA, the most significant PTM is the formation of an intramolecular disulfide bond.

A defining feature of many peptides in the palustrin-2 family is a cyclic domain formed by a disulfide bond. biorxiv.org This bond is created through the oxidative coupling of the thiol side chains of two cysteine residues located within the core peptide sequence, typically within the conserved C-terminal "Rana box" domain. nih.govbiorxiv.org

The formation of this disulfide bridge is an enzymatic process that occurs within the oxidative environment of the endoplasmic reticulum. The reaction involves the removal of hydrogen atoms from the thiol groups (-SH) of two cysteines, resulting in a covalent sulfur-sulfur (-S-S-) bond. ijpsi.org This intramolecular linkage creates a cyclic portion within the peptide, which confers significant conformational rigidity and stability. uq.edu.aunih.gov This structural constraint is crucial for the peptide's resistance to degradation by proteases and for maintaining the specific three-dimensional shape required for its biological activity. biorunstar.commdpi.com

Table 2: Key Post-Translational Modifications in Palustrin-RA Maturation

Modification Type Description Location/Target Enzyme Class (Example) Result
Proteolytic Cleavage Excision of the leader peptide and other flanking sequences. Dibasic processing sites (e.g., Lys-Arg). Proprotein Convertases Release of the mature peptide.

Compound Reference Table

Compound Name
Palustrin-RA
Palustrin-2LTb
Palustrin-2ISb
Palustrin-Ca
Lysine (B10760008)
Arginine
Cysteine

Other PTMs (e.g., Methylation, Hydroxylation, Dehydration)

Post-translational modifications (PTMs) are crucial for the structural and functional diversity of proteins and peptides. mpg.de While a variety of PTMs have been identified across different amphibian antimicrobial peptides (AMPs), specific data regarding methylation, hydroxylation, and dehydration of the Palustrin-RA peptide precursor are not extensively documented in the current scientific literature. However, understanding these modifications in a broader biological context can provide insights into their potential roles.

Methylation involves the addition of a methyl group to amino acid residues, most commonly lysine and arginine. This modification can alter the charge and hydrophobicity of a peptide, potentially influencing its interaction with microbial membranes or its stability.

Hydroxylation is the addition of a hydroxyl group, typically to proline and lysine residues. This modification is critical for the structural integrity of proteins like collagen and can be vital for the proper folding and stability of peptides.

Dehydration involves the removal of a water molecule, which can lead to the formation of non-standard amino acids. For instance, the dehydration of serine can result in the formation of dehydroalanine.

While these PTMs are known to occur in various biological systems, their specific occurrence and impact on the this compound remain an area for future research.

Functional Impact of PTMs on Precursor Processing and Mature Peptide Activity

Post-translational modifications play a pivotal role in the processing of the precursor peptide and in defining the biological activity of the mature peptide. mpg.de Although the specific impacts of methylation, hydroxylation, and dehydration on Palustrin-RA are not detailed in existing studies, the functional consequences of other common PTMs in amphibian AMPs can be extrapolated to suggest potential roles.

One of the most common PTMs in amphibian AMPs is C-terminal amidation . This modification, where the C-terminal carboxylic acid is converted to an amide, is known to enhance the peptide's antimicrobial activity and increase its resistance to degradation by exopeptidases. For many amphibian peptides, amidation is crucial for their biological function. nih.gov

Another significant PTM is the formation of disulfide bridges between cysteine residues. These covalent bonds are critical for establishing and maintaining the three-dimensional structure of the peptide, which is often essential for its antimicrobial efficacy and stability.

Table 1: Potential Functional Impacts of Post-Translational Modifications on Peptides

Modification Potential Impact on Precursor Processing Potential Impact on Mature Peptide Activity
Methylation May influence recognition by processing enzymes. Alters charge and hydrophobicity; may affect membrane interaction and stability.
Hydroxylation Can be crucial for proper folding of the precursor. Contributes to structural stability of the mature peptide.
Dehydration Could be a step in the formation of non-standard amino acids. May alter the peptide's structure and biological activity.
Amidation Often a final step after proteolytic cleavage. Increases antimicrobial potency and resistance to degradation. nih.gov
Disulfide Bridge Formation occurs after translation. Stabilizes the three-dimensional structure essential for activity.

Cellular Compartmentation of Biosynthetic Machinery

The biosynthesis of amphibian antimicrobial peptides, including presumably Palustrin-RA, is a spatially organized process within specialized cells. The primary site for the synthesis and storage of these peptides is the granular glands located in the dermis of the amphibian skin. mdpi.commdpi.com

The journey begins in the ribosomes of the granular gland cells, where the this compound is synthesized as a prepropeptide. This precursor typically includes an N-terminal signal peptide, an acidic pro-region, and the C-terminal mature peptide sequence. nih.govnih.gov

The signal peptide directs the nascent polypeptide chain into the endoplasmic reticulum (ER) , where it is cleaved off. Within the ER and subsequently the Golgi apparatus , the propeptide undergoes folding and potential post-translational modifications. The acidic pro-region is thought to play a role in preventing the mature peptide from exerting its antimicrobial activity prematurely within the host's cells.

Finally, the mature peptide is proteolytically cleaved from the pro-region and stored in high concentrations within secretory granules. researchgate.net Upon stimulation, such as injury or stress, the contents of these granules are released onto the skin surface, providing a rapid chemical defense against invading microorganisms. acs.org While this general pathway is well-established for amphibian AMPs, the precise subcellular localization of the enzymes responsible for specific PTMs in the biosynthesis of Palustrin-RA has not been definitively characterized.

Iv. Structural Biology of Palustrin Peptides Derived from Precursors

Three-Dimensional Structure Elucidation

The determination of the high-resolution, three-dimensional structure of palustrin peptides has been a key focus of research, revealing the spatial arrangement of amino acids that is crucial for their function.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of peptides in a solution state that can mimic biological environments. springernature.com For palustrin peptides, two-dimensional (2D) NMR spectroscopy has been the primary method for structural characterization. nih.govbiorxiv.org

The structure of Palustrin-Ca was successfully determined using 2D NMR in a solvent mixture of 50% water and 50% 2,2,2-trifluoroethanol-d3 (B1586222) (TFE-d3). nih.govbiorxiv.org This TFE-containing environment is a standard medium for peptide structural studies as it promotes and stabilizes the formation of secondary structures, particularly α-helices, which might otherwise be transient in a purely aqueous solution. nih.govbiorxiv.org The resulting NMR spectra for Palustrin-Ca were well-resolved, allowing for unambiguous resonance assignment and the calculation of structural restraints. biorxiv.org This analysis revealed a well-defined α-helix and a C-terminal cyclic domain, providing the first and, so far, only high-resolution structure for a member of the palustrin peptide family. nih.govbiorxiv.org

Mean Structural Statistics for the Palustrin-Ca NMR Ensemble
Parameter Value
Number of NOE Distance Restraints439
- Total
- Intra-residue163
- Sequential (|i-j|=1)121
- Medium-range (|i-j|<5)145
- Long-range (|i-j|≥5)10
Ramachandran Plot Analysis (%)
- Most favored regions85.5
- Additionally allowed regions14.5
- Generously allowed regions0.0
- Disallowed regions0.0
RMSD Backbone atoms (Å)0.29 ± 0.17
RMSD All heavy atoms (Å)0.81 ± 0.23

This table summarizes the mean structural statistics for the ensemble of twenty structures of Palustrin-Ca determined by NMR spectroscopy. Data sourced from bioRxiv. biorxiv.org

To complement experimental data from NMR, molecular modeling and dynamics simulations are employed to understand how palustrin peptides behave in and interact with a membrane-like environment. nih.govnih.gov For Palustrin-Ca, a molecular dynamics simulation was conducted to model its interaction with sodium dodecyl sulfate (B86663) (SDS) micelles, which serve as a widely used mimic for the negatively charged surface of a bacterial membrane. nih.govresearchgate.net

The simulation was initiated with the peptide near the micelle's center. biorxiv.org Over the course of the simulation, the peptide migrated to the micelle-water interface, where it adopted a stable position parallel to the micelle surface. nih.govbiorxiv.org This orientation was found to be energetically favorable, stabilized by numerous hydrophobic and electrostatic interactions between the peptide and the SDS molecules. nih.govnih.gov Crucially, the simulation showed that the peptide maintained its α-helical conformation throughout the interaction, highlighting the stability of this structural feature in a membrane-mimetic environment. nih.govresearchgate.net

Structural Features and Functional Domains

The structure of palustrin peptides is characterized by distinct features and domains that are directly related to their biological function. These include a prominent alpha-helical region and a conserved cyclic domain.

A defining feature of Palustrin-Ca, as revealed by NMR, is a long, stable α-helix that spans from residue Isoleucine-6 to Alanine-26. nih.govbiorxiv.org This helical conformation is a common characteristic of many host defense peptides and is essential for their activity. nih.govresearchgate.net While these peptides are often unstructured in a simple aqueous solution, they fold into this defined secondary structure upon contact with a biological membrane or a hydrophobic environment. nih.govresearchgate.net The α-helix creates a scaffold that positions key amino acid side chains in a specific spatial arrangement. nih.gov

At the C-terminal end of Palustrin-Ca, there is a cyclic heptapeptide (B1575542) domain formed by a disulfide bridge between the cysteine residues at positions 23 and 29. nih.govbiorxiv.org This structural motif is highly conserved among peptides isolated from frogs of the Ranidae family and is commonly referred to as the "Rana box". nih.govmdpi.com This domain is also found in other peptide families such as brevinins, esculentins, and nigrocins. mdpi.com The Rana box typically consists of two cysteine residues separated by four or five other amino acids, forming a loop structure. mdpi.com While this is a conserved feature, some studies on related peptides suggest that the Rana box is not always essential for antimicrobial activity, and its removal can sometimes lead to enhanced potency. nih.govmdpi.com

The α-helical structure of palustrin peptides is distinctly amphipathic, meaning it has a clear separation between its hydrophobic (water-repelling) and hydrophilic (water-attracting) faces. nih.gov This amphipathicity is a critical requirement for the function of most antimicrobial peptides. nih.govmdpi.com

In the case of Palustrin-Ca, the α-helix arranges the hydrophobic amino acid side chains on one side of the helix and the charged and polar residues on the other. nih.govresearchgate.net This spatial arrangement is crucial for its interaction with membranes. The positively charged (cationic) residues on the hydrophilic face are responsible for the initial electrostatic attraction to the negatively charged components of bacterial cell membranes. nih.gov Following this initial binding, the hydrophobic face facilitates the peptide's insertion into the hydrophobic core of the lipid bilayer, a key step in its antimicrobial mechanism. nih.govmdpi.com The molecular dynamics simulations of Palustrin-Ca clearly illustrate this, showing the hydrophobic residues of the peptide associating with the interior of the SDS micelle, while the hydrophilic residues remain exposed to the aqueous environment. nih.govbiorxiv.org

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a peptide influences its biological activity. For palustrin peptides, this research focuses on identifying which parts of the amino acid sequence are essential for antimicrobial efficacy and which can be modified to improve properties like potency and selectivity.

Rational design involves the deliberate modification of a peptide's sequence to enhance its desirable properties while minimizing undesirable ones, such as toxicity. A common strategy is peptide truncation—systematically shortening the peptide chain to pinpoint the minimal sequence required for activity, known as the "active core."

A key target for modification in many frog-derived antimicrobial peptides is the C-terminal "Rana box". mdpi.com This is a highly conserved, cysteine-bridged cyclic domain found in peptides from the Ranidae family of frogs. mdpi.com Research on analogues of Palustrin-2ISb and Palustrin-2LTb has explored the function of this domain through truncation.

In a study involving GL-29, an analogue of Palustrin-2ISb, a truncated version called GL-22 was created by removing the Rana box. mdpi.com The results indicated that this removal did not negatively impact the peptide's broad-spectrum antimicrobial activity against several microorganisms. mdpi.com In fact, the truncated peptide GL-22 exhibited significantly lower hemolytic activity (toxicity to red blood cells) and lower cytotoxicity against human skin cells compared to its parent peptide, GL-29. mdpi.com This suggests that for some palustrin peptides, the Rana box is not essential for antimicrobial action and its removal can lead to a more favorable therapeutic profile. mdpi.comnih.gov

Similarly, studies on Palustrin-2LTb showed that removing the C-terminal Rana Box resulted in a fragment with optimized antimicrobial efficacy. nih.gov However, further truncation of the peptide chain to 12 amino acids or fewer led to a complete loss of antimicrobial activity, demonstrating a clear limit to how much the peptide can be shortened while retaining its function. nih.gov

The table below summarizes the findings from the rational truncation of a Palustrin-2ISb analogue, GL-29. mdpi.com

Peptide NameModificationKey Finding
GL-29 Parent Peptide (analogue of Palustrin-2ISb)Exhibits broad-spectrum antimicrobial activity but with some hemolytic and cytotoxic effects.
GL-22 Truncated version of GL-29 (Rana box removed)Maintained antimicrobial activity but showed significantly lower hemolysis and cytotoxicity.
Shorter Analogues Further truncations from both C- and N-termini of GL-22Did not exhibit potent antimicrobial activity, indicating a minimal required length.

In silico—or computational—methods are powerful tools for predicting the most promising peptide fragments for synthesis and testing, thereby saving significant time and resources. nih.gov These approaches use bioinformatics to model and analyze peptide structures and their interactions with microbial membranes. nih.gov

One effective in silico strategy mimics natural enzymatic processes to identify potentially active fragments. nih.gov For example, researchers used a bioinformatics-directed approach to find the active core of Palustrin-2LTb. nih.govnih.gov They simulated the cleavage of the peptide by trypsin, an enzyme that cuts protein chains at specific amino acid residues (lysine or arginine). nih.govscienceopen.com

This computational "digestion" generated a set of potential fragments. nih.gov These fragments were then analyzed using predictive software to evaluate their likely antimicrobial activity and binding affinity to bacterial membranes. nih.gov The most promising candidates identified through this in silico screening were then synthesized and tested in the laboratory. nih.gov

The results of this combined computational and experimental approach were highly successful. The study identified a specific truncated fragment, "fragment 3," which not only maintained the antimicrobial potency of the parent Palustrin-2LTb but also showed improved efficacy and therapeutic potential in a model of MRSA infection. nih.gov This demonstrated the power of using in silico methods to efficiently explore the structure-activity landscape and identify the most valuable core fragments of a larger peptide. nih.gov

The table below outlines the key physicochemical and antimicrobial properties of Palustrin-2LTb and its computationally identified fragments. nih.gov

PeptideSequenceNet ChargeHydrophobicity (H)Antimicrobial Activity (Geometric Mean MIC, µM)
Palustrin-2LTb SFLSLLKKLFPNVIFKKLKCKISGGC+60.52924.7
Fragment 1 SFLSLLK+20.569>128
Fragment 2 KLFPNVIFK+30.56345.3
Fragment 3 KLKCKISGGC+30.38416.0
Fragment 4 ISGGC+10.364>128

V. Biological Roles and Mechanisms of Action in Research Models

Antimicrobial Activity Research

Peptides belonging to the palustrin family have demonstrated notable activity against a range of pathogenic microorganisms. This activity is primarily attributed to their ability to interact with and disrupt microbial cell membranes.

Research has established that palustrin-related peptides exhibit a broad spectrum of antimicrobial activity. For instance, the novel peptide Palustrin-2LTb has shown efficacy against both Gram-positive and Gram-negative bacteria. nih.gov An analogue of Palustrin-2ISb, known as GL-22, also demonstrated broad-spectrum activity. nih.gov

In-depth studies have quantified this activity through the determination of Minimum Inhibitory Concentrations (MICs), which represent the lowest concentration of a peptide required to inhibit the visible growth of a microorganism. A study on Palustrin-2LTb and its truncated fragments provided specific MIC values against several bacterial strains and a fungal species. Fragment 3, in particular, showed the most potent and broad-spectrum activity. nih.gov Unlike the parent peptide, this fragment also exhibited significant antifungal activity against Candida albicans. nih.gov Most peptides in the palustrin-2 family generally show strong activity against bacteria but weaker activity against the yeast C. albicans. nih.govbiorxiv.org

Table 1: Minimum Inhibitory Concentration (MIC in µM) of Palustrin-2LTb and its Truncated Fragments | Microorganism | Palustrin-2LTb | Fragment 1 | Fragment 2 | Fragment 3 | | :--- | :---: | :---: | :---: | :---: | | Gram-Positive Bacteria | | Staphylococcus aureus ATCC 6538 | 32 | 16 | 2 | 16 | | Staphylococcus aureus (MRSA) ATCC 33591 | 16 | 4 | 2 | 16 | | Enterococcus faecalis ATCC 29212 | 32 | 16 | 2 | 32 | | Gram-Negative Bacteria | | Escherichia coli ATCC 8739 | 8 | 4 | 2 | 4 | | Klebsiella pneumoniae ATCC 43816 | 8 | 8 | 4 | 8 | | Pseudomonas aeruginosa ATCC 9027 | 16 | 16 | 8 | 16 | | Acinetobacter baumannii ATCC BAA 747 | 32 | 16 | 4 | 8 | | Fungi | | Candida albicans ATCC 10231 | >128 | >128 | 32 | 32 | Data sourced from Zou et al., 2022. nih.gov

The primary mechanism by which palustrin and related peptides exert their antimicrobial effect is through the disruption of microbial cell membranes. biorxiv.org The "carpet model" is a widely accepted mechanism describing this interaction. nih.govadelaide.edu.au This model involves several steps:

Electrostatic Attraction: The cationic (positively charged) peptides are initially attracted to the anionic (negatively charged) components of microbial membranes, such as lipopolysaccharides (LPS) and phospholipids. researchgate.netnih.gov

Accumulation and "Carpet" Formation: The peptides accumulate on the membrane surface, forming a "carpet-like" layer that covers the lipid membrane. nih.govmdpi.com Molecular dynamics simulations of Palustrin-Ca in a membrane-mimicking environment showed the peptide adopting a position parallel to the micelle surface, which is consistent with this initial step. researchgate.net

Membrane Destabilization: Once a threshold concentration on the surface is reached, the peptides induce tension and disrupt the bilayer curvature. researchgate.netmdpi.com This process can involve the reorientation of the peptides' hydrophobic residues toward the hydrophobic core of the membrane, leading to the disintegration of the membrane in a detergent-like manner and the formation of micelles. nih.govmdpi.com

This membranolytic action is relatively non-specific, which is a key reason why bacterial resistance to these types of peptides is rare. nih.gov The presence of certain amino acids, such as glycine, can create flexible regions in the peptide's helical structure, which is thought to aid in the membrane disruption process characteristic of the carpet model. biorxiv.org

The therapeutic potential of palustrin-derived peptides has been evaluated in invertebrate models, which serve as a valuable step in preclinical research. A truncated fragment of Palustrin-2LTb demonstrated significant therapeutic potential in an insect larvae model infected with methicillin-resistant Staphylococcus aureus (MRSA). Similarly, the synthetic analogue GL-22, derived from Palustrin-2ISb, showed potent in vivo activity in larvae infected with Staphylococcus aureus when administered at a concentration four times its MIC. nih.gov These studies highlight the potential of these peptides to combat infections in a live organism, providing a basis for further development.

Antiproliferative Activity Research

In addition to their antimicrobial properties, peptides from the palustrin family have been investigated for their ability to inhibit the proliferation of cancer cells. This dual activity is often linked to similarities between microbial and cancer cell membranes.

The antiproliferative effects of palustrin peptides have been demonstrated against human tumor cell lines. A notable example is Palustrin-Ca, which was identified as a potent anticancer peptide. researchgate.net Its activity was quantified against the human gastric cancer cell line SGC-7901. nih.govnih.gov The selective action of these peptides is attributed to the fact that, like bacterial membranes, the outer surface of cancer cell membranes is enriched in negatively charged molecules, facilitating electrostatic attraction with the cationic peptides. researchgate.netnih.gov

Table 2: Antiproliferative Activity of Palustrin-Ca

Peptide Cell Line Cancer Type IC₅₀ (µg/mL)
Palustrin-Ca SGC-7901 Human Gastric Cancer 0.951

Data sourced from Guo et al., as cited in O'Gara et al., 2021. nih.govresearchgate.net

The mechanisms underlying the antiproliferative activity of these peptides involve both direct membrane disruption and the induction of programmed cell death (apoptosis).

Membrane Breakage: The primary mechanism is believed to be similar to the antimicrobial action, where the peptide directly targets and disrupts the integrity of the cancer cell's plasma membrane. nih.gov The higher negative charge on the surface of cancer cells compared to non-cancerous cells allows the cationic peptides to selectively bind to and lyse the tumor cells. researchgate.netnih.gov

Apoptosis Induction: Beyond direct lysis, many antimicrobial peptides from the Ranidae family have been shown to induce apoptosis in cancer cells. nih.gov This programmed cell death is a more controlled process that avoids the inflammatory response associated with necrosis. While specific research on the apoptotic pathways induced by Palustrin-RA is still emerging, studies on related peptides from Rana frogs, such as Brevinin-1RL1, show that they can trigger both necrosis and caspase-dependent apoptosis. It is proposed that after disrupting the outer membrane, the peptides can enter the cell and interact with intracellular targets, such as the mitochondria. This can trigger the intrinsic apoptotic pathway, which involves the activation of a cascade of enzymes called caspases, ultimately leading to controlled cell death. nih.gov

Immunomodulatory Properties

The immune system is a complex network of cells and molecules that defend the body against pathogens. Peptides can influence this system in various ways, either by stimulating or suppressing immune responses.

Modulation of Host Immune Responses (e.g., Anti-inflammatory Effects)

At present, there is a lack of specific research data detailing the anti-inflammatory effects of the Palustrin-RA peptide precursor. The potential for peptides to modulate the host immune response is an active area of research. In general, some peptides can influence the production of cytokines, which are key signaling molecules in the immune system. Pro-inflammatory cytokines can promote inflammation, while anti-inflammatory cytokines can help to resolve it. The ability of a peptide to alter the balance of these cytokines could confer it with anti-inflammatory properties. However, without specific studies on the this compound, any such effects remain speculative.

Interaction with Immune System Components

Detailed studies on the interaction of the this compound with specific components of the immune system, such as lymphocytes (T-cells and B-cells) and macrophages, have not been documented in the available scientific literature. Such interactions are fundamental to understanding a compound's immunomodulatory potential. For instance, some peptides can bind to receptors on the surface of these immune cells, triggering intracellular signaling pathways that can lead to cell activation, proliferation, or the release of immune mediators. The specific nature of these interactions, if any, for the this compound is yet to be elucidated.

Other Investigated Biological Activities (e.g., Insulin-Releasing Mechanisms in Related Peptides)

Beyond immunomodulatory and antimicrobial activities, peptides isolated from natural sources are often explored for a wide range of other biological functions. One such area of interest is the regulation of metabolic processes, including the release of insulin (B600854).

Research on peptides from the skin secretions of other frog species has revealed compounds with insulin-releasing capabilities. For example, some members of the phylloseptin family of peptides, also found in frog skin, have been shown to stimulate insulin secretion from pancreatic beta-cells. The mechanism of action for these peptides can involve direct interaction with the beta-cell membrane, leading to depolarization and subsequent insulin release. It is important to note that there is currently no published research to indicate that the this compound or related palustrin peptides possess similar insulin-releasing properties. This remains an area for potential future investigation.

Vi. Evolutionary Biology of Palustrin Ra Peptide Precursors

Phylogenetic Analysis of Palustrin Gene Families

Phylogenetic studies of amphibian antimicrobial peptides (AMPs) situate the Palustrin-RA precursors within the broader ranatuerin-2 (B1576050) peptide superfamily. mdpi.comsemanticscholar.org This group is predominantly found in Ranidae frogs and is characterized by a conserved precursor architecture and a C-terminal "Rana box" disulfide bridge in the mature peptide. mdpi.com

Analysis of gene families, including palustrins, shows that their evolutionary relationships are complex. While the peptides are phylogenetically related, their diversification does not always align perfectly with the speciation of the host animals. mdpi.com This suggests that the evolution of these gene families is driven significantly by processes like gene duplication followed by rapid divergence. This process allows for the expansion of the AMP repertoire within a species, providing a broader range of defenses against various pathogens. Ranatuerin-2 peptides, while demonstrating high variability in their mature sequences, have been considered useful, though sometimes less precise than other AMP families like brevinin-1, as phylogenetic markers to trace evolutionary relationships among frog species. semanticscholar.org

Conservation and Diversification of Precursor Sequences

The structure of the Palustrin-RA precursor gene is a mosaic of evolutionary pressures. It is organized into distinct domains: a signal peptide, an acidic spacer region, a processing site, and the mature peptide. mdpi.comnih.gov These domains exhibit dramatically different evolutionary rates, reflecting their distinct functional roles.

The N-terminal signal peptide of the precursor is remarkably conserved across different amphibian species. semanticscholar.org This short sequence, typically around 20-22 amino acids, functions as a molecular address label, directing the newly synthesized peptide into the endoplasmic reticulum and onto the secretory pathway. uniprot.orgsignalpeptide.de Its essential role in cellular trafficking necessitates a high degree of sequence conservation, as mutations in this region could disrupt the peptide's journey to the granular glands where it is stored. nih.gov The conservation of the signal peptide is a common feature in multigene families encoding secreted peptides, ensuring a standardized and efficient production line for a diverse array of mature products. researchgate.net

Below is a table comparing the signal peptide sequences from ranatuerin-2 family precursors found in different frog species, illustrating the high degree of conservation.

SpeciesPrecursor NameSignal Peptide Sequence
Amolops wuyiensisRanatuerin-2AW (R2AW)MKLSSLLFLLFFLGLVFS
Sylvirana temporalisRanatuerin-2SRbMKLSSLLFLLFFLGLVFS
Pelophylax nigromaculatusRanatuerin-2P-RAMKLSSLLFLLFFLGLVFS
Lithobates megapodaRanatuerin-2PLxMKLSSLLFLLFFLGLVFS
An asterisk () indicates a fully conserved residue in an alignment of these sequences.*
******************

Data sourced from sequence alignments of ranatuerin family peptides. mdpi.comresearchgate.net

In sharp contrast to the conserved signal peptide, the domain encoding the mature Palustrin-RA peptide is a hotspot of genetic variation. This region is subject to hypermutation and positive selection, evolutionary mechanisms that drive diversity. nih.govias.ac.in The primary structures of ranatuerin-2 peptides are often poorly conserved between species, exhibiting significant differences in amino acid composition and length. mdpi.comsemanticscholar.org This high rate of evolution is believed to be a direct response to the dynamic and ever-present threat of microbial pathogens. uol.de The variation generates a wide array of peptides with different antimicrobial specificities, enhancing the frog's ability to combat a broad spectrum of bacteria and fungi. This rapid diversification, driven by an evolutionary "arms race" with pathogens, is a hallmark of many innate immunity genes. mdpi.com

The following table showcases the sequence divergence in the mature peptide domain of several ranatuerin-2 family members.

Peptide NameSpecies of OriginMature Peptide Sequence
Ranatuerin-2AWAmolops wuyiensisGFMDTAKNVAKNVAATLLDKLKCKITGGC
Ranatuerin-2PbRana pipiensGFLDTLKNVGKNAAGLL-KLKCKITGGC
Palustrin-2ISbOdorrana ishikawaeGFFDSLKNLAKTAGKNLADLLSKLKCKITGGC-NH2
Palustrin-CaLithobates catesbeianusGFLDIIKDTGKEFAVKILNNLKCKLAGGCPP

Data highlights the significant variation in amino acid sequence and length among related peptides. mdpi.comsemanticscholar.orgnih.govnih.gov

Co-evolution of Precursor Peptides and Processing Enzymes

The liberation of the active Palustrin-RA peptide from its inactive precursor form is a critical step that relies on precise enzymatic cleavage. The precursor contains a highly conserved processing site, typically the dibasic amino acid motif Lys-Arg (KR), situated between the acidic spacer and the mature peptide domain. semanticscholar.orgnih.gov

This specific motif is the recognition site for a family of enzymes known as prohormone convertases (PCs), such as PC1, PC2, and furin. nih.govresearchgate.net These enzymes are responsible for the proteolytic processing of numerous proproteins and prohormones throughout the body. The strict conservation of the KR cleavage site in the Palustrin-RA precursor and the corresponding substrate specificity of the processing enzymes within the amphibian's cellular machinery is a clear example of co-evolution. The stability of this host processing system allows the mature peptide region to undergo rapid diversification without disrupting the fundamental mechanism of its activation.

Adaptive Evolution and Environmental Pressures

The evolutionary trajectory of Palustrin-RA precursors is fundamentally linked to their role in adaptive immunity. Amphibians inhabit environments like ponds and forests that are teeming with a complex array of microorganisms. mdpi.com Their moist, permeable skin is a potential gateway for infection, necessitating a robust and adaptable chemical defense system. nih.govnih.gov

The immense diversity observed in the mature domains of Palustrin-RA and related AMPs is a direct product of adaptive evolution driven by these environmental pressures. nih.gov The constant exposure to different and evolving pathogens exerts a strong selective pressure for novel AMP variants that can effectively neutralize threats. mdpi.com Signatures of directional or positive selection are frequently detected in the genes of amphibian AMPs, indicating that specific amino acid changes that enhance antimicrobial efficacy are favored and become fixed in the population over time. nih.govresearchgate.net This rapid evolution ensures that the frog's defensive peptide arsenal (B13267) does not become obsolete, providing a crucial survival advantage in a microbe-rich world. uol.de

Vii. Advanced Research Methodologies and Analytical Approaches

Omics Technologies in Precursor Research

"Omics" technologies provide a global perspective on the molecular landscape of a biological system. For peptide precursors, peptidomics and transcriptomics are foundational, enabling the identification of the mature peptides and the discovery of their corresponding genetic blueprints.

Peptidomics focuses on the comprehensive analysis of all peptides (the peptidome) in a biological sample. In the context of the Palustrin-RA precursor, this approach is crucial for first identifying the mature Palustrin-RA peptide from its natural source, typically amphibian skin secretions. The process involves sample collection, extraction of the low-molecular-weight peptide fraction, and subsequent analysis, primarily using mass spectrometry. By characterizing the final peptide product, researchers can infer the structure of its precursor and design subsequent experiments for gene identification.

Table 1: Illustrative Peptidomics Data for Putative Peptides from a Natural Source This table represents hypothetical data that would be generated in a peptidomics experiment aimed at identifying Palustrin-family peptides.

Observed Mass (Da)Retention Time (min)Tentative IdentificationSequence Tag (from MS/MS)
3987.2125.4Palustrin-RA Candidate...FLGALI...
4015.3328.1Palustrin-like Peptide 1...GKLIA...
4102.5029.5Palustrin-like Peptide 2...SFLGA...
4150.6731.2Unknown Peptide...VAGLL...

Following the identification of a mature peptide, transcriptomics is employed to discover the gene encoding its precursor. This involves constructing a cDNA library from the tissue where the peptide is produced (e.g., frog skin). This library is then screened using probes designed from the amino acid sequence of the mature peptide. The cloned cDNA that encodes the precursor protein can then be sequenced. nih.gov This reveals the full structure of the precursor, which typically includes a signal peptide, an N-terminal acidic spacer domain, and the C-terminal antimicrobial peptide sequence. nih.gov Expression profiling, often using RNA-seq, can further reveal the conditions under which the precursor gene is expressed, providing insights into its biological function.

Table 2: Example Gene Expression Profile for Putative Peptide Precursors This table illustrates how transcriptomics data might show differential expression of precursor genes in response to a stimulus.

Gene IDPutative Precursor NameFold Change (Stimulated vs. Control)p-value
GENE_0451Palustrin-RA precursor+15.2<0.001
GENE_0892Precursor B+8.7<0.005
GENE_1123Precursor C+2.1>0.05
GENE_2048Housekeeping Gene+1.1>0.05

Mass Spectrometry-Based Techniques

Mass spectrometry (MS) is the cornerstone of peptide and protein analysis, offering unparalleled sensitivity and specificity. Various MS configurations are used to sequence, characterize, and quantify peptide precursors and their resulting mature peptides.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the definitive sequencing of peptides. nih.gov In this method, a complex mixture of peptides is first separated by liquid chromatography and then introduced into the mass spectrometer. Specific peptide ions are selected (MS1), fragmented, and the resulting fragment ions are analyzed (MS2). This fragmentation pattern provides the data needed to determine the precise amino acid sequence of the peptide. mdpi.com This technique is essential for confirming the identity of the mature Palustrin-RA peptide isolated from a natural source and for verifying the structure of synthetically produced peptides. It is also highly effective for impurity analysis, detecting and identifying any closely related peptide variants or degradation products.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a high-throughput technique used for the rapid and accurate mass determination of peptides and proteins. nih.gov It is particularly useful for screening chromatographic fractions during the purification of Palustrin-RA to quickly identify those containing the peptide of interest. mdpi.com By providing a precise molecular weight, MALDI-TOF MS helps to confirm the presence of the target peptide and can indicate potential post-translational modifications. nih.gov Its speed and tolerance to certain buffers and salts make it an invaluable tool for the initial characterization stages of peptide precursor research. mdpi.com

Targeted proteomics enables the highly sensitive and specific quantification of selected proteins or peptides within a complex biological sample. nih.gov Techniques like Parallel Reaction Monitoring (PRM) use high-resolution mass spectrometers to focus specifically on peptides derived from the Palustrin-RA precursor. nih.govresearchgate.net By monitoring specific precursor-to-fragment ion transitions, PRM allows for precise measurement of the precursor's abundance across different samples or conditions. mdpi.com This is critical for studies aiming to understand the regulation of Palustrin-RA production or its distribution in various tissues. Stable isotope-labeled synthetic peptides are often used as internal standards to achieve accurate absolute quantification. nih.gov

Table 3: Hypothetical Targeted Proteomics Quantification of Palustrin-RA Precursor This table shows representative data from a PRM experiment quantifying the precursor protein in different tissues.

TissueTarget Peptide SequencePrecursor Concentration (fmol/µg protein)Standard Deviation
SkinAGLFIEK152.412.1
LiverAGLFIEK1.80.3
MuscleAGLFIEKNot DetectedN/A
SpleenAGLFIEK5.61.2

Chromatographic Separations

Isolation and purification are critical preliminary steps in the characterization of any peptide precursor. Given that these molecules are typically found in complex biological matrices, such as amphibian skin secretions, high-resolution separation techniques are indispensable.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification and analysis of peptides. hplc.eunih.gov Specifically, Reversed-Phase HPLC (RP-HPLC) is the most common mode used for peptide separation, capitalizing on differences in hydrophobicity. hplc.eumdpi.com The stationary phase is typically a silica (B1680970) support functionalized with alkyl chains (e.g., C8 or C18), while the mobile phase consists of a polar solvent system, commonly water and acetonitrile, with an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape. hplc.euchromatographyonline.com Peptides are eluted using a gradient of increasing organic solvent concentration; more hydrophobic peptides interact more strongly with the stationary phase and thus elute later. phenomenex.com

In the study of palustrin family peptides, RP-HPLC is routinely used to purify synthetic peptides to a high degree (>95%) prior to structural and functional assays. nih.gov For instance, the purification of Palustrin-2LTb and its fragments was successfully achieved using RP-HPLC, which is essential for ensuring that subsequent bioactivity data is attributable to the correct molecular entity. nih.gov

Ultra-High-Performance Liquid Chromatography (UHPLC) operates on the same principles as HPLC but utilizes columns packed with smaller particles (<2 µm). This results in significantly higher resolution, greater sensitivity, and much faster analysis times, making it ideal for analyzing complex peptide mixtures from natural sources. chromatographyonline.com

Table 1: Typical RP-HPLC Parameters for Peptide Purification
ParameterTypical Condition/ValuePurpose
Stationary Phase (Column)C18 (Octadecylsilane)Provides a hydrophobic surface for peptide interaction.
Mobile Phase A0.05-0.1% TFA in WaterAqueous solvent; TFA acts as an ion-pairing agent for improved peak resolution.
Mobile Phase B0.05-0.1% TFA in AcetonitrileOrganic solvent used to elute peptides from the column.
GradientShallow linear gradient (e.g., 0-60% B over 60 min)Gradually increases hydrophobicity of the mobile phase to elute peptides based on their individual hydrophobicities. phenomenex.com
DetectionUV Absorbance at 214/280 nmDetects the peptide bond (214 nm) and aromatic residues (280 nm).

The isolation of a specific precursor like Palustrin-RA from a crude biological extract, which contains a multitude of peptides and proteins, often requires a multi-dimensional chromatographic approach. acs.orgnih.gov Techniques such as Size-Exclusion Chromatography (SEC) and Ion-Exchange Chromatography (IEX) can be used as initial fractionation steps before a final high-resolution RP-HPLC purification. nih.govmdpi.com

Size-Exclusion Chromatography (SEC): This technique separates molecules based on their hydrodynamic volume. It is useful as an initial clean-up step to separate large proteins from smaller peptides. nih.gov

Ion-Exchange Chromatography (IEX): IEX separates peptides based on their net charge at a given pH. This method is highly effective for fractionating complex peptide mixtures into groups of acidic, basic, and neutral peptides, which can then be further resolved by RP-HPLC. mdpi.com

Combining these orthogonal techniques (e.g., IEX followed by RP-HPLC) significantly enhances the resolving power, enabling the isolation of low-abundance peptides from highly complex mixtures. mdpi.com

Structural Determination Methods (beyond basic identification)

Once a peptide is purified, its structure can be elucidated. While mass spectrometry is used for primary sequence determination, advanced spectroscopic methods are required to define the three-dimensional conformation, which is critical for biological function.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the high-resolution, three-dimensional structure of peptides in solution, mimicking a physiological environment. springernature.comnih.gov For peptides like the palustrins, two-dimensional (2D) NMR experiments such as TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are employed.

A detailed structural analysis of Palustrin-Ca, a member of the palustrin-2 family, was conducted using 2D NMR in a 50% trifluoroethanol (TFE)/water solution, a solvent mixture that promotes the formation of secondary structures. nih.gov The analysis revealed that Palustrin-Ca adopts a well-defined amphipathic α-helix spanning from residues Ile-6 to Ala-26. nih.gov This helical segment is connected to a C-terminal cyclic domain formed by a disulfide bridge between Cys-23 and Cys-29, a characteristic feature of many ranid frog peptides. nih.govbiorxiv.org To date, Palustrin-Ca is the only palustrin peptide for which a three-dimensional structure has been elucidated. nih.gov

Table 2: NMR Structural Statistics for Palustrin-Ca
Structural FeatureDescriptionReference
Solvent System50% H₂O / 50% TFE-d₃ nih.gov
Primary Secondary Structureα-helix nih.gov
Helical RegionIle-6 to Ala-26 nih.gov
C-Terminal MotifCyclic disulfide-bridged domain ("Rana-box") nih.gov
Disulfide BridgeBetween Cys-23 and Cys-29 nih.gov

Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique used to analyze the secondary structure of peptides in various environments. americanpeptidesociety.orgcreative-proteomics.com The method measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides. americanpeptidesociety.org The resulting CD spectrum provides a characteristic signature for different secondary structures. creative-proteomics.com

CD spectroscopy has been employed to study the conformational properties of Palustrin-2LTb and its truncated fragments. nih.gov In an aqueous environment (10 mM NH₄Ac), these peptides displayed spectra characteristic of a random coil structure. nih.govmdpi.com However, upon introduction into a membrane-mimicking environment (50% TFE in 10 mM NH₄Ac), the spectra shifted to show distinct α-helical characteristics, with negative minima around 208 and 222 nm. nih.gov This conformational change from a disordered state to an ordered α-helix upon interacting with a hydrophobic environment is a common feature of many antimicrobial peptides and is believed to be crucial for their mechanism of action. nih.gov

Table 3: Characteristic Far-UV CD Spectra Signals for Peptide Secondary Structures
Secondary StructurePositive Peak(s) (nm)Negative Peak(s) (nm)
α-Helix~192~208, ~222
β-Sheet~195~217
Random Coil~212~195
Source: Data compiled from general peptide CD spectroscopy principles. americanpeptidesociety.org

Computational and Bioinformatics Approaches

Computational and bioinformatics tools are integral to modern peptide research, from initial discovery to detailed structural and functional analysis. nih.govresearchgate.net For a molecule like the Palustrin-RA peptide precursor, these approaches are vital for identifying its encoding gene, predicting its processing, and modeling its mature structure.

The discovery of new palustrin family members often begins with bioinformatics. The precursor-encoding cDNA sequence is cloned from a frog skin secretion library, and the translated open-reading frame is analyzed using tools like the NCBI BLAST program to identify homologous sequences in databases. nih.gov This comparative analysis helps classify the new peptide; for example, Palustrin-2LTb was identified as a member of the palustrin-2 family due to its high sequence similarity with known members. nih.gov The peptide precursor typically consists of a signal peptide, an acidic spacer region, and the mature peptide sequence. nih.gov

Bioinformatics-aided design is also a powerful strategy for studying structure-activity relationships. In a study on Palustrin-2LTb, a trypsin cleavage-mimicking process was simulated in silico to rationally design shorter, active fragments. nih.gov The secondary structures of the parent peptide and its designed fragments were predicted using servers like PEP-FOLD3, and their binding affinity to bacterial membrane models was calculated. nih.gov This computational approach allows for the targeted modification of peptides to optimize properties like antimicrobial efficacy while potentially reducing production costs. nih.gov Databases such as the Antimicrobial Peptide Database (APD) and the Database of Anuran Defense Peptides (DADP) serve as critical resources, consolidating sequence, structural, and functional information on thousands of amphibian peptides, facilitating large-scale bioinformatic analyses and the identification of evolutionary trends. nih.govoup.com

Sequence Alignment and Homology Searching

Sequence alignment and homology searching are foundational bioinformatic techniques used to characterize newly discovered peptide precursors like those of the palustrin family. By comparing the amino acid sequence of a precursor protein to vast databases of known sequences, researchers can identify related peptides, infer evolutionary relationships, and pinpoint conserved functional domains.

A typical analysis begins after the precursor-encoding cDNA is cloned from a natural source, such as amphibian skin secretions. The translated open reading frame (ORF) reveals the full amino acid sequence of the precursor protein. nih.gov This sequence is then used as a query in homology search tools like BLAST (Basic Local Alignment Search Tool). nih.gov

These searches often reveal high similarity with other members of the palustrin-2 family of peptides. nih.govnih.gov The alignment highlights conserved regions and allows for the classification of the new peptide. For instance, Palustrin-Ca shares an average sequence identity of 42.09% with 18 other peptides in the palustrin-2 family. biorxiv.org The precursor protein typically exhibits a tripartite structure, as detailed in the table below. nih.govnih.gov

Table 1: Structural Components of a Typical Palustrin Precursor Polypeptide
ComponentTypical Length (Amino Acids)Function & Characteristics
Signal Peptide~22Directs the precursor protein into the secretory pathway. It is cleaved off during post-translational processing.
Acidic Spacer Region~19A region rich in acidic amino acid residues (e.g., Aspartic acid, Glutamic acid) that separates the signal peptide from the mature peptide. Its exact function is still under investigation but may play a role in proper folding and processing.
Mature Peptide~31-36This is the C-terminal region that, after cleavage and other post-translational modifications, becomes the final, biologically active antimicrobial peptide. This region often contains the conserved "Rana box" cyclic domain. nih.gov

Sequence alignments mark identical amino acids and those with high or low similarity, providing a visual representation of the evolutionary conservation across the peptide family. nih.gov This comparative approach was used to establish that palustrin-2ISb, from the frog Odorrana ishikawae, has a close relationship with peptides from the Chinese odorous frog, Odorrana grahami. nih.gov

In Silico Peptide Design and Prediction

In silico—or computer-based—methods are increasingly used to predict the biological activity and structural properties of peptides derived from precursors like Palustrin-RA. These predictive tools can screen potential antimicrobial peptides (AMPs) and guide the design of novel, more potent, or more selective derivatives, reducing the time and cost of laboratory experiments. nih.govnih.gov

Several online servers and algorithms are employed for this purpose. For example, the secondary structure of a peptide like palustrin-2LTb can be predicted using tools such as PEP-FOLD3. nih.gov Such analyses have suggested that palustrin-2LTb likely adopts a partial alpha-helical structure, a common feature among antimicrobial peptides. nih.gov The quality of these predicted 3D models can be validated using tools like PROCHECK, which generates a Ramachandran plot to assess the stereochemical quality of the protein structure. nih.gov

Beyond structural prediction, researchers use specialized machine learning-based servers to predict the likelihood that a peptide will have antimicrobial activity. nih.govmdpi.comresearchgate.net The CAMPR3 server, for instance, utilizes algorithms like Random Forest (RF), Support Vector Machine (SVM), and Discriminant Analysis (DA) to calculate the probability of a peptide being an AMP. nih.gov This approach was applied to palustrin-2LTb and its fragments, demonstrating that bioinformatics can effectively identify the most promising regions within a larger peptide for therapeutic development. nih.gov

Table 2: Predicted Antimicrobial Probability of Palustrin-2LTb and Its Fragments using CAMPR3-RF Tool
PeptideSequenceAntimicrobial Probability (RF Algorithm)
Palustrin-2LTbSLDIITAICKAFAKTVFCKLASKL-C-0.96
Fragment 1 (F1)SLDIITAICK0.91
Fragment 2 (F2)AFAK0.17
Fragment 3 (F3)TVFCKLASK0.98
Fragment 4 (F4)L-C-0.02

Data sourced from a study on Palustrin-2LTb, where a probability score closer to 1 indicates a higher likelihood of antimicrobial activity. nih.gov

These in silico predictions help to formulate hypotheses about structure-activity relationships, such as how removing certain domains (e.g., the 'Rana-Box') might affect a peptide's function. nih.gov

Molecular Dynamics Simulations for Peptide-Membrane Interactions

Molecular dynamics (MD) simulations are a powerful computational technique used to model the physical movements of atoms and molecules over time. nih.gov In the context of the Palustrin-RA precursor's active peptides, MD simulations provide atomic-level insights into how these peptides interact with and disrupt bacterial cell membranes—a key aspect of their antimicrobial mechanism. nih.govnih.govmdpi.com

To study these interactions, a three-dimensional structure of the peptide is placed in a simulated environment with a model membrane. For palustrin-Ca, its 3D structure, determined by NMR spectroscopy, was used as the starting point for simulations. biorxiv.orgnih.govresearchgate.net The model membrane is often composed of molecules that mimic the properties of bacterial membranes, such as sodium dodecyl sulfate (B86663) (SDS) micelles. nih.govresearchgate.net

The simulation calculates the forces between all atoms in the system and integrates Newton's laws of motion to track their trajectories. This allows researchers to observe how the peptide approaches, binds to, and orients itself relative to the membrane. nih.gov For palustrin-Ca, simulations showed that the peptide translocated from its initial position to the micelle's surface, where it adopted a position parallel to the surface. biorxiv.orgnih.gov This observation is significant because it suggests a mechanism of action, such as the "carpet model," where the peptide disrupts the membrane without forming pores. biorxiv.orgmdpi.com Throughout the simulation, the peptide was observed to maintain its stable α-helical structure. nih.govresearchgate.net

Table 3: Parameters and Key Findings of Palustrin-Ca Molecular Dynamics Simulation
ParameterDescription
Peptide StructureMedoid solution structure of palustrin-Ca determined by NMR. biorxiv.org
Membrane MimeticSodium Dodecyl Sulfate (SDS) micelle, a common model for prokaryotic membranes. nih.gov
Force FieldCHARMM22 all-atom force field, which defines the potential energy of the system. nih.gov
SoftwareNAMD (Nanoscale Molecular Dynamics) version 2.12. nih.gov
SolventTIP3P water model to solvate the system. nih.gov
Key Finding 1The peptide maintains its α-helical conformation (residues Ile-6 to Ala-26) at the membrane interface. nih.govresearchgate.net
Key Finding 2The peptide preferentially adopts a position parallel to the micelle surface, driven by hydrophobic and electrostatic contacts. biorxiv.orgnih.gov
Inferred MechanismSuggests a non-pore-forming mechanism, such as the carpet or interfacial activity model. biorxiv.org

These simulations provide a dynamic picture of peptide-lipid interactions that is difficult to obtain through experimental methods alone, contributing valuable knowledge for understanding how palustrin peptides function and for designing new ones with enhanced activity. nih.gov

Viii. Future Directions and Research Opportunities

Elucidation of Novel Palustrin-RA Precursor Variants and Their Biosynthetic Pathways

A primary avenue of future research is the discovery and characterization of novel variants of the Palustrin-RA precursor. Amphibian skin secretions are a known reservoir of peptide diversity, driven by gene duplication and accelerated evolution. Techniques such as "shotgun" molecular cloning of cDNA libraries from the skin of various frog populations can be employed to identify new precursor sequences. nih.gov

The typical structure of amphibian antimicrobial peptide precursors consists of three main domains: a highly conserved N-terminal signal peptide, an acidic spacer region, and the C-terminal sequence of the mature, biologically active peptide. nih.govnih.gov Future research should focus on sequencing new Palustrin-RA precursors to compare these structural domains. This will help in understanding the genetic basis for the diversity within this specific peptide family and may reveal variants with unique properties.

Detailed analysis of the biosynthetic pathways is also crucial. This involves not only sequencing the precursor-encoding cDNA and genes but also identifying the specific tissues and glands responsible for its synthesis. Research on other frog peptides has shown that these molecules are synthesized in specialized granular glands in the skin and stored for inducible release. mdpi.comnsf.gov Investigating the cellular machinery and gene expression patterns associated with Palustrin-RA precursor production will provide a complete picture of its biological origin.

Table 1: Comparison of Known Amphibian Peptide Precursor Structures
Peptide PrecursorSource OrganismSignal Peptide Length (amino acids)Acidic Spacer Region Length (amino acids)Mature Peptide Length (amino acids)Key Processing Site
Palustrin-2LTb precursorHylarana latouchii221931Not specified
Palustrin-2ISb precursorOdorrana ishikawaeSpecifiedSpecified36Lys-Arg
Antioxidin-NV precursorNanorana ventripunctata242820Lys-Arg

Deeper Understanding of Enzymatic Processing Specificity and Regulation

The Palustrin-RA precursor, like other antimicrobial peptides, is synthesized as an inactive prepropeptide that requires enzymatic cleavage to release the active mature peptide. A critical area for future research is the identification and characterization of the specific proteases involved in this processing cascade. Many amphibian peptide precursors contain a canonical Lys-Arg cleavage site, suggesting processing by trypsin-like proprotein convertases. nih.govfrontiersin.org However, evidence also points to post-secretory cleavage events, where peptides are further processed by enzymes like metalloproteases after being released from the granular glands. nih.govacs.org These enzymes may recognize specific sequence motifs or secondary structures, leading to a variety of processed peptide forms.

Understanding the regulation of these enzymatic processes is equally important. Studies on related peptides have shown that the expression of precursor genes can be significantly upregulated in response to external stimuli, such as bacterial exposure. benthamdirect.com This response is often mediated by specific transcription factors, such as those from the NF-κB family, which bind to promoter regions of the antimicrobial peptide genes. benthamdirect.com Future investigations should aim to identify the specific proteases that process the Palustrin-RA precursor and to unravel the signaling pathways and regulatory networks that control the expression and activity of both the precursor and its processing enzymes.

Advanced Structural Characterization of Palustrin-RA and its Processed Forms

Determining the three-dimensional structure of Palustrin-RA is essential for understanding its mechanism of action. Advanced analytical techniques are required to elucidate the high-resolution structures of both the primary mature peptide and its various processed forms. Two-dimensional nuclear magnetic resonance (2D-NMR) spectroscopy has been successfully used to determine the structure of Palustrin-Ca, a related peptide, revealing an α-helical conformation and a C-terminal cyclic disulfide-bridged domain known as the 'Rana box'. biorxiv.org

Future studies should apply similar techniques, including NMR, X-ray crystallography, and circular dichroism (CD) spectroscopy, to Palustrin-RA. nih.gov CD spectroscopy is particularly useful for analyzing how the peptide's secondary structure changes in different environments, such as in aqueous solution versus a membrane-mimicking environment. nih.gov Characterizing these structures will provide critical insights into structure-activity relationships, explaining how the peptide's conformation relates to its biological function and enabling the rational design of synthetic analogues with enhanced properties.

Table 2: Structural Features and Techniques for Palustrin-like Peptides
PeptideKey Structural Feature(s)Characterization Technique(s)
Palustrin-Caα-helix (residues 6-26), C-terminal cyclic disulfide bridge ('Rana box')2D-NMR Spectroscopy, Molecular Dynamics Simulation
Palustrin-2LTbAdopts α-helical structure in membrane-mimicking environmentsCircular Dichroism (CD) Spectroscopy
Palustrin-2 familyGenerally cationic, amphipathic α-helix, often contain 'Rana box'Sequence Analysis, CD Spectroscopy

Exploration of Specific Molecular Targets and Signaling Pathways in Biological Activities

While the primary antimicrobial mechanism for many peptides in this family is believed to be the disruption of microbial cell membranes, the full spectrum of their biological activities may involve more specific interactions. nih.govmdpi.com Future research must move beyond general membrane permeabilization to identify specific molecular targets. This could include interactions with specific lipid components of the bacterial membrane or translocation into the cell to engage with intracellular targets like DNA. mdpi.com

Furthermore, many host defense peptides have immunomodulatory roles. It is crucial to investigate whether Palustrin-RA can influence host cellular signaling pathways. For example, some frog-derived peptides have been shown to modulate the MAPK and NF-κB signaling pathways, which are central to inflammation and wound healing. frontiersin.org Research should focus on whether Palustrin-RA can trigger specific host cell receptors or signaling cascades, potentially revealing roles in immune response regulation, chemotaxis, or anti-inflammatory activity. nih.gov This would significantly broaden the potential therapeutic applications of Palustrin-RA beyond direct antimicrobial action.

Application of Synthetic Biology for Engineering Palustrin-RA Production and Modification

The natural production of peptides from amphibians is not scalable for therapeutic development. Synthetic biology offers a powerful platform for the cost-effective and large-scale production of Palustrin-RA. acs.orgbroadinstitute.org Future efforts should focus on developing robust heterologous expression systems, for instance, using genetically engineered yeast (Pichia pastoris) or bacteria (Escherichia coli). acs.orgnih.gov These systems can be optimized to produce the Palustrin-RA precursor or the mature peptide, potentially as a fusion protein to enhance stability and yield. acs.org

Beyond production, synthetic biology provides the tools to engineer novel peptide variants. By modifying the genetic blueprint, researchers can create analogues of Palustrin-RA with enhanced characteristics, such as increased stability, greater potency, or improved target specificity. nih.govnih.gov This could involve amino acid substitutions to increase cationicity, optimize amphipathicity, or remove regions susceptible to proteolytic degradation. The convergence of computational peptide design with synthetic biology platforms will accelerate the discovery and production of next-generation therapeutics based on the Palustrin-RA scaffold. nih.gov

Comparative Studies Across Diverse Species to Understand Evolutionary Trajectories

The palustrin peptide family shows interesting phylogenetic distribution, having been identified primarily in North American ranid frogs. nih.govelsevierpure.com This presents a unique opportunity for comparative studies to understand the evolutionary history of the Palustrin-RA precursor gene. By sequencing and comparing precursor genes from a wide range of amphibian species, researchers can construct detailed phylogenetic trees.

These comparative genomic and peptidomic studies can reveal how the Palustrin-RA gene has evolved, identifying conserved regions that are critical for function versus variable regions that may be adapting to new pathogenic pressures. For instance, studies on Palustrin-2ISb from Odorrana ishikawae showed it had higher sequence similarity to peptides from a different frog genus (Odorrana grahami) than to others from its own, suggesting a complex evolutionary past. nih.govmdpi.com Such analyses will not only illuminate the evolutionary trajectories of amphibian chemical defenses but may also highlight functionally important domains within the Palustrin-RA precursor that are conserved across species.

Q & A

Q. What frameworks guide the ethical use of amphibian models in Palustrin-RA research?

  • Methodological Answer : Adhere to ARRIVE 2.0 guidelines for reporting animal studies. Obtain IACUC approval for skin secretion collection protocols, ensuring minimal stress and harm. Justify species selection (e.g., endangered status) and explore alternatives like recombinant expression systems .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.